molecular formula C20H24O3 B14630676 [1,1'-Biphenyl]-4-yl (hexyloxy)acetate CAS No. 54334-92-8

[1,1'-Biphenyl]-4-yl (hexyloxy)acetate

Cat. No.: B14630676
CAS No.: 54334-92-8
M. Wt: 312.4 g/mol
InChI Key: NZKFYKQSCOIOCH-UHFFFAOYSA-N
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Description

[1,1’-Biphenyl]-4-yl (hexyloxy)acetate is an organic compound that belongs to the class of esters It is characterized by a biphenyl group attached to a hexyloxyacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,1’-Biphenyl]-4-yl (hexyloxy)acetate typically involves the esterification of [1,1’-Biphenyl]-4-yl acetic acid with hexanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of [1,1’-Biphenyl]-4-yl (hexyloxy)acetate may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification reaction.

Chemical Reactions Analysis

Types of Reactions

[1,1’-Biphenyl]-4-yl (hexyloxy)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like sodium hydroxide or other nucleophiles can be employed under basic conditions.

Major Products

    Oxidation: [1,1’-Biphenyl]-4-yl acetic acid.

    Reduction: [1,1’-Biphenyl]-4-yl (hexyloxy)ethanol.

    Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

[1,1’-Biphenyl]-4-yl (hexyloxy)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving esterases and their role in metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which [1,1’-Biphenyl]-4-yl (hexyloxy)acetate exerts its effects involves the hydrolysis of the ester bond by esterases, leading to the release of [1,1’-Biphenyl]-4-yl acetic acid and hexanol. These products can then participate in various biochemical pathways, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    [1,1’-Biphenyl]-4-yl acetate: Similar structure but lacks the hexyloxy group.

    [1,1’-Biphenyl]-4-yl butyrate: Contains a butyrate group instead of a hexyloxyacetate group.

    [1,1’-Biphenyl]-4-yl propionate: Features a propionate group in place of the hexyloxyacetate group.

Uniqueness

The presence of the hexyloxy group in [1,1’-Biphenyl]-4-yl (hexyloxy)acetate imparts unique physicochemical properties, such as increased hydrophobicity and potential for specific interactions with biological targets, distinguishing it from other similar compounds.

Properties

CAS No.

54334-92-8

Molecular Formula

C20H24O3

Molecular Weight

312.4 g/mol

IUPAC Name

(4-phenylphenyl) 2-hexoxyacetate

InChI

InChI=1S/C20H24O3/c1-2-3-4-8-15-22-16-20(21)23-19-13-11-18(12-14-19)17-9-6-5-7-10-17/h5-7,9-14H,2-4,8,15-16H2,1H3

InChI Key

NZKFYKQSCOIOCH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOCC(=O)OC1=CC=C(C=C1)C2=CC=CC=C2

Origin of Product

United States

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